molecular formula C20H21N3O4 B2662939 Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1025395-90-7

Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B2662939
CAS No.: 1025395-90-7
M. Wt: 367.405
InChI Key: IHQAZLYYUKBKKE-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a dimethylamino phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethylamino Phenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with dimethylamine, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.

    Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, facilitated by reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino phenyl group can engage in hydrogen bonding and π-π interactions, while the ester and pyrrolidinone moieties can participate in various chemical reactions, modulating the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but contains a boronate ester instead of a pyrrolidinone ring.

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Contains a pyrazolinone ring and an amino group, differing in the core structure and functional groups.

Uniqueness

Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-22(2)15-10-6-14(7-11-15)21-17-12-18(24)23(19(17)25)16-8-4-13(5-9-16)20(26)27-3/h4-11,17,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQAZLYYUKBKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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